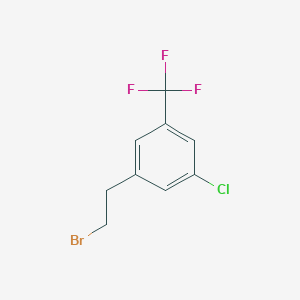
1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as bromination, in the presence of suitable catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide in methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene has diverse applications in scientific research, including:
Medicine: Research into its potential use in drug development and pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to form sigma-bonds with nucleophilic sites on target molecules, leading to the formation of various intermediates and products . The specific pathways and molecular targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
(2-Bromoethyl)benzene: Shares the bromoethyl group but lacks the chlorine and trifluoromethyl groups.
1-Bromo-2-(trifluoromethyl)benzene: Contains the trifluoromethyl group but lacks the bromoethyl and chlorine groups.
1-Chloro-2-(trifluoromethyl)benzene: Contains the trifluoromethyl and chlorine groups but lacks the bromoethyl group.
Uniqueness: 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-(2-bromoethyl)-3-chloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF3/c10-2-1-6-3-7(9(12,13)14)5-8(11)4-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYKDVCHURDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



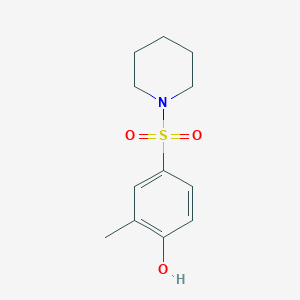
![[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol](/img/structure/B1415890.png)

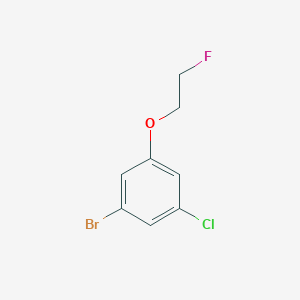
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine](/img/structure/B1415894.png)
![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)

![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
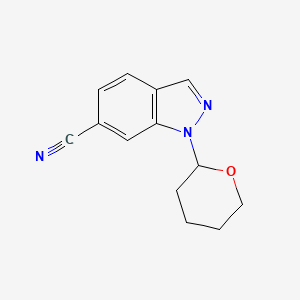
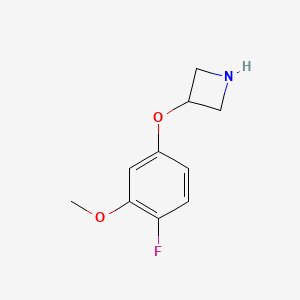
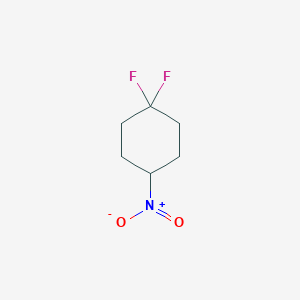
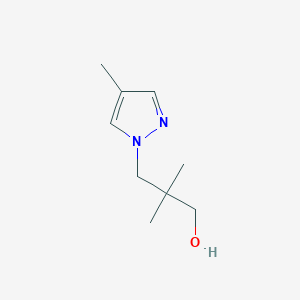
![N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B1415909.png)
